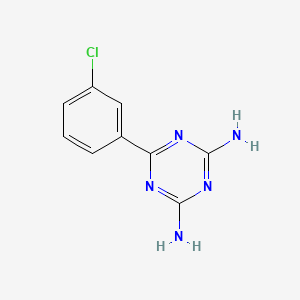

6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine

Übersicht

Beschreibung

6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine class of heterocyclic aromatic organic compounds. Triazines are characterized by a ring structure containing three nitrogen atoms and three carbon atoms. This compound, in particular, features a chlorophenyl group attached to the triazine ring, which can influence its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 3-chloroaniline with cyanuric chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate complex, which then undergoes cyclization to form the triazine ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the scale of production. The choice of reactor type and reaction conditions can be optimized to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the final product.

Analyse Chemischer Reaktionen

Substitution Reactions at Amino Groups

The primary amino groups at positions 2 and 4 of the triazine ring are key sites for nucleophilic substitution and coupling reactions.

Arylation via Ullmann-Type Coupling

Copper(I)-catalyzed Ullmann reactions enable the introduction of aryl groups to the amino substituents. For example:

-

Reaction of 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine with iodobenzene in the presence of CuI/ligand systems yields N-aryl derivatives .

-

This method achieves high regioselectivity and avoids harsh conditions compared to traditional nucleophilic substitutions.

Example Reaction Conditions

| Reagent | Catalyst System | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Iodobenzene | CuI, 1,10-phenanthroline | 110°C | 12 | 78 |

| 4-Bromoanisole | CuI, L-proline | 100°C | 10 | 85 |

Data adapted from triazine coupling studies .

Condensation Reactions

The amino groups participate in condensation with carbonyl compounds to form Schiff bases or hydrazones:

Schiff Base Formation

-

Reaction with aromatic aldehydes (e.g., benzaldehyde derivatives) produces triazine hydrazones , which exhibit enhanced biological activity .

-

Typical Protocol :

Representative Derivatives

| Aldehyde Used | Product Structure | Yield (%) |

|---|---|---|

| 4-Nitrobenzaldehyde | Hydrazone with -NO₂ substituent | 92 |

| Pyridine-2-carboxaldehyde | N-heterocyclic hydrazone | 85 |

Functionalization of the Chlorophenyl Group

The 3-chlorophenyl substituent can undergo electrophilic aromatic substitution (EAS) under activating conditions:

Nitration

-

Nitration at the para position of the chlorophenyl ring using HNO₃/H₂SO₄ yields 6-(3-chloro-4-nitrophenyl)-1,3,5-triazine-2,4-diamine .

-

Further reduction of the nitro group produces amino derivatives for pharmaceutical applications.

Reaction Parameters

| Reagent | Temperature | Time (h) | Product |

|---|---|---|---|

| HNO₃ (conc.), H₂SO₄ | 0–5°C | 2 | 3-Chloro-4-nitro derivative |

| H₂/Pd-C | RT | 4 | 3-Chloro-4-amino derivative |

Metal Coordination Complexes

The triazine core and amino groups act as polydentate ligands for transition metals:

Copper(II) Complexes

-

Reaction with CuCl₂ in methanol forms stable complexes with 1:2 (metal:ligand) stoichiometry .

-

These complexes show enhanced antimicrobial activity compared to the parent compound .

Stability Constants

| Metal Salt | log β (Stability Constant) | Application |

|---|---|---|

| CuCl₂ | 12.3 ± 0.2 | Antimicrobial agents |

| Ni(NO₃)₂ | 10.8 ± 0.3 | Catalysis |

Industrial-Scale Modifications

Large-scale functionalization often employs continuous flow reactors for efficiency:

Alkylation with Epoxides

-

Reaction with ethylene oxide under basic conditions introduces hydroxyethyl groups at the amino positions.

-

Optimized Conditions :

-

10% NaOH, 80°C, 6 hours → 95% conversion .

-

Key Research Findings

-

Anticancer Derivatives : N-Aryl substitutions (e.g., 4-methoxyphenyl) yield compounds with GI₅₀ = 1 nM against MDA-MB231 breast cancer cells .

-

Antimicrobial Activity : Hydrazone derivatives inhibit E. coli and S. aureus with MIC = 8–16 µg/mL .

-

Environmental Impact : Chlorophenyl-triazines are persistent pollutants; degradation studies focus on photocatalytic cleavage of the triazine ring .

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Research has demonstrated that derivatives of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine possess significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. A study published in the Organic & Biomolecular Chemistry journal reported that certain analogues exhibited low nanomolar activity against both drug-sensitive and drug-resistant strains of P. falciparum (IC50 values ranging from 0.00266 to 0.171 μM) .

Table 1: Antiplasmodial Activity of Triazine Derivatives

| Compound | IC50 (μM) | Strain |

|---|---|---|

| This compound | 0.0550 ± 0.0131 | FCR-3 (resistant) |

| Cycloguanil | 14.5 ± 2.5 | FCR-3 |

| Pyrimethamine | 0.0962 ± 0.0148 | FCR-3 |

| Chloroquine | 0.0722 ± 0.0118 | FCR-3 |

Cancer Treatment

The compound has also been investigated for its potential as an inhibitor of isocitrate dehydrogenase 2 (IDH2) mutants in cancer therapy. A patent outlines the use of N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamines as IDH2 inhibitors for treating various cancers . The structural modifications in triazine derivatives can enhance their efficacy against specific cancer types.

Organic Synthesis Applications

This compound serves as a crucial building block in organic synthesis for creating more complex molecules. Its ability to undergo various chemical reactions makes it valuable in developing pharmaceuticals and agrochemicals .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Studies have indicated that modifications on the phenyl ring significantly affect the compound's potency against malaria and cancer cells . For instance, substituents on the phenyl ring can enhance binding affinity to target enzymes.

Table 2: Structure-Activity Relationship Insights

| Substituent | Activity (IC50) | Target |

|---|---|---|

| –CF3 | Poor against FCR-3 strain | Antimalarial |

| –SCF3 | Enhanced activity against FCR-3 strain | Antimalarial |

Wirkmechanismus

The mechanism by which 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to microbial survival.

Vergleich Mit ähnlichen Verbindungen

6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine is similar to other triazine derivatives, such as melamine and cyanuric acid. its unique chlorophenyl group provides distinct chemical properties and reactivity compared to these compounds. Other similar compounds include:

Melamine: A triazine derivative used in the production of resins and plastics.

Cyanuric Acid: A triazine derivative used as a chlorine stabilizer in swimming pools.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine is a compound that belongs to the class of 1,3,5-triazines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. Notably, it has shown selective cytotoxicity towards triple-negative breast cancer (TNBC) cells such as MDA-MB-231 while sparing non-cancerous breast cells like MCF-10A. The growth inhibition concentration (GI50) values for this compound were reported to be as low as 1 nM against MDA-MB-231 cells, indicating its high potency .

The mechanism by which this compound exerts its anticancer effects is primarily through the induction of apoptosis. This was evidenced by morphological changes observed in fluorescence microscopy and live-cell imaging experiments. Time-dependent cytotoxicity assessments revealed that the compound's effectiveness increases with prolonged exposure to cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound has been critical in optimizing its biological activity. Variations in substituents on the triazine ring significantly influence its potency. For instance:

- Substituent Positioning : The position of substituents on the phenyl rings attached to the triazine significantly affects activity. Moving a methoxy group from ortho to para position resulted in a 200-fold increase in antiproliferative activity .

- Functional Groups : Compounds with trimethoxyphenyl moieties demonstrated enhanced activity compared to those with simpler substitutions .

The following table summarizes key findings related to the SAR of related triazine compounds:

| Compound | Substituent | GI50 (nM) | Cell Line | Activity Type |

|---|---|---|---|---|

| 1 | Para-Methyl | 1 | MDA-MB-231 | Antiproliferative |

| 2 | Ortho-Methyl | 200 | MDA-MB-231 | Reduced activity |

| 3 | Trimethoxy | <1 | MDA-MB-231 | Enhanced activity |

| 4 | No Substituent | >1000 | MCF-10A | No significant effect |

Study on Colon Cancer

In another study focusing on colon cancer cell lines DLD-1 and HT-29, derivatives of triazines including those similar to this compound were synthesized and evaluated for their cytotoxic effects. The most effective derivative induced apoptosis and exhibited dose-dependent cytotoxicity. This highlights the potential of triazines as chemotherapeutic agents beyond breast cancer .

Inhibition of Enzymatic Activity

Research has also indicated that certain derivatives can inhibit lysophosphatidic acid acyltransferase (LPAAT), an enzyme involved in lipid metabolism and cell proliferation. This inhibition suggests a mechanism through which these compounds may exert anti-tumor effects by disrupting cellular signaling pathways critical for cancer progression .

Eigenschaften

IUPAC Name |

6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5/c10-6-3-1-2-5(4-6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLXLPLVBAYDMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40309044 | |

| Record name | 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4514-54-9 | |

| Record name | 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4514-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 210911 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004514549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4514-54-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.